N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid derivative characterized by the presence of a methyl group attached to the nitrogen atom of the alanine backbone and a furyl group at the side chain. This compound has gained attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and peptide synthesis.
This compound is primarily derived from natural sources, particularly from cyclic peptides produced by certain fungi, such as Stachylidium sp.. The biosynthesis of N-methyl-3-(3-furyl)alanine involves non-ribosomal peptide synthetases, which incorporate this rare amino acid into peptide structures, contributing to their biological activity and diversity .
N-methyl-3-(3-furyl)alanine is classified as a non-proteinogenic amino acid. It belongs to a broader category of modified amino acids that are not typically found in standard protein structures but play crucial roles in various biological processes, including antimicrobial activity and receptor binding .
The synthesis of N-methyl-3-(3-furyl)alanine can be achieved through several methods, including:
The technical aspects of synthesizing N-methyl-3-(3-furyl)alanine involve careful control of reaction parameters such as pH, temperature, and reaction time. For example, using N-tosyl protected amino acids can facilitate the methylation process while improving product crystallinity .
N-methyl-3-(3-furyl)alanine has a complex structure characterized by:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with other molecules .
N-methyl-3-(3-furyl)alanine participates in various chemical reactions typical for amino acids:
The reactivity of N-methyl-3-(3-furyl)alanine is influenced by its functional groups. For instance, the furyl moiety can engage in further chemical transformations under specific conditions, enhancing its utility in synthetic organic chemistry .
The mechanism of action for N-methyl-3-(3-furyl)alanine primarily relates to its role in biological systems:
Studies have demonstrated that peptides containing N-methyl-3-(3-furyl)alanine exhibit increased binding affinities compared to their non-modified counterparts, indicating its significance in drug design and development .
Relevant data regarding melting point, boiling point, and specific optical rotation can be obtained from experimental studies or databases like PubChem .
N-methyl-3-(3-furyl)alanine has several scientific uses:
N-Methyl-3-(3-furyl)alanine (MeFurAla) is a non-proteinogenic amino acid characterized by a furan ring linked to an alanine backbone with an N-methyl modification. Its production is tightly linked to symbiotic microbial communities, particularly within marine and terrestrial fungi. The marine sponge-derived fungus Stachylidium sp. 293 K04, isolated from Callyspongia spp. sponges, produces cyclic peptides like endolides A–D containing MeFurAla. These peptides exhibit bioactivity against vasopressin (V1A) and serotonin (5HT2B) receptors [1] [2]. Crucially, isotope labeling (¹³C-glycerol/glucose) confirmed that MeFurAla biosynthesis in Stachylidium originates from the shikimate pathway, bypassing phenylalanine [2].
A paradigm-shifting discovery revealed that apparent fungal producers like Rhizopus microsporus rely on bacterial endosymbionts for MeFurAla synthesis. Originally attributed to the fungus, the hepatotoxic peptides rhizonins A/B were later traced to the endosymbiotic bacterium Burkholderia endofungorum (reclassified as Mycetohabitans endofungorum). This obligate symbiont resides intracellularly in R. microsporus and utilizes a specialized type III secretion system for host integration [1] . Genomic reduction in M. endofungorum optimizes it for peptide biosynthesis, highlighting the evolutionary refinement of this partnership [1] [8].
Table 1: Microbial Producers of N-Methyl-3-(3-furyl)alanine-Containing Compounds
Producer Organism | Host/Source | Compound Class | Key Features |
---|---|---|---|
Stachylidium sp. 293 K04 | Sponge (Callyspongia spp.) | Endolides A–D | Shikimate pathway-derived; direct environmental isolation |
Mycetohabitans endofungorum | Rhizopus microsporus fungus | Rhizonins A/B | Endosymbiotic biosynthesis; reduced genome |
Streptomyces bingchenggensis | Free-living soil bacterium | Bingchamide B | Independent NRPS machinery; non-symbiotic origin |
MeFurAla is incorporated into peptides via non-ribosomal peptide synthetase (NRPS) assembly lines, which activate, modify, and condense amino acids independent of ribosomes. The core precursor 3-(3-furyl)alanine (FurAla) is synthesized through oxidative ring contraction of L-tyrosine or L-DOPA catalyzed by RhzB, a heme-dependent dioxygenase. This enzyme belongs to a novel subclass of aromatic oxygenases distinct from classical tryptophan dioxygenases [1] [6]. Subsequent N-methylation is likely mediated by an S-adenosylmethionine (SAM)-dependent methyltransferase domain within NRPS modules, though standalone methylases may also operate .
In NRPS pathways, FurAla/MeFurAla is activated by adenylation (A) domains with stringent specificity. For example:
Table 2: NRPS Module Characteristics for Furylalanine Incorporation
Peptide | NRPS Module Position | A-Domain Substrate | Modification Domains | Key Function |
---|---|---|---|---|
Rhizonin A | Module 4 | N-Me-FurAla | Epimerization (E) | Chain elongation & stereoinversion |
Endolide A | Module 1 | FurAla | Methyltransferase (MT) | Core residue activation & methylation |
Bingchamide B | Module 2 | FurAla | Condensation (C) | Peptide bond formation |
The A-domains recognize FurAla’s furan ring via hydrophobic pockets and coordinate its carboxylate group through conserved lysine/arginine residues. Methylation typically occurs after amino acid activation but before chain elongation, ensuring precise placement of MeFurAla [1] .
Furylalanine biosynthesis exhibits evolutionary conservation across geographically dispersed symbionts. Phylogenetic analysis of M. endofungorum strains from global R. microsporus isolates shows >95% sequence identity in RhzB dioxygenase, indicating strong selective pressure to maintain furan ring formation [1] [6]. Similarly, the shikimate pathway-derived FurAla in Stachylidium is conserved despite its ecological separation from rhizopod systems [2].
Divergence occurs in biosynthetic routes:
This conservation underscores FurAla’s ecological role in bioactive peptides. Its furan ring enables π-stacking with biological targets (e.g., neuroreceptors), while N-methylation enhances peptide stability against proteases. Genomic clustering of fua (FurAla biosynthesis) and NRPS genes in symbiont genomes suggests co-evolution of precursor supply and peptide assembly [8].
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